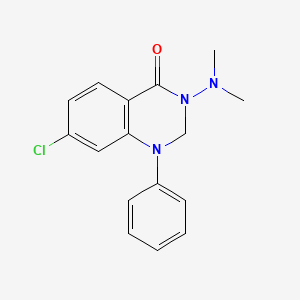
7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position, a dimethylamino group at the 3rd position, and a phenyl group at the 1st position. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated to introduce the chloro substituent.
Cyclization: The chlorinated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Dimethylation: The resulting quinazolinone is then reacted with dimethylamine to introduce the dimethylamino group at the 3rd position.
Phenylation: Finally, the phenyl group is introduced at the 1st position through a suitable coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s identity and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinazolinone analogs.
Substitution: The chloro and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Chloroquinolines: Compounds with a chloro substituent on a quinoline core.
Dimethylamino Derivatives: Compounds with a dimethylamino group attached to different core structures.
Uniqueness
7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
90071-02-6 |
|---|---|
Fórmula molecular |
C16H16ClN3O |
Peso molecular |
301.77 g/mol |
Nombre IUPAC |
7-chloro-3-(dimethylamino)-1-phenyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C16H16ClN3O/c1-18(2)20-11-19(13-6-4-3-5-7-13)15-10-12(17)8-9-14(15)16(20)21/h3-10H,11H2,1-2H3 |
Clave InChI |
VLNQZZZTEKXWQS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N1CN(C2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


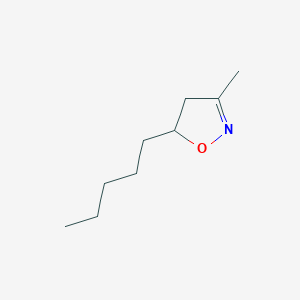
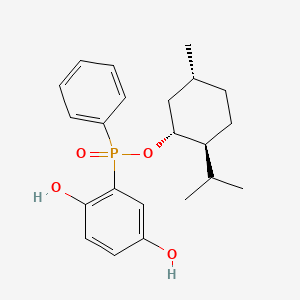
![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)
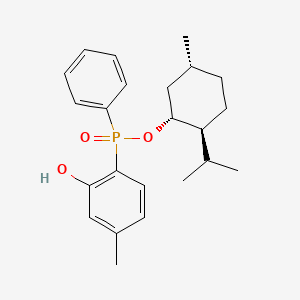
![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
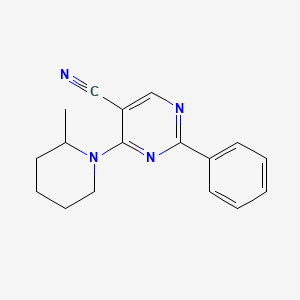
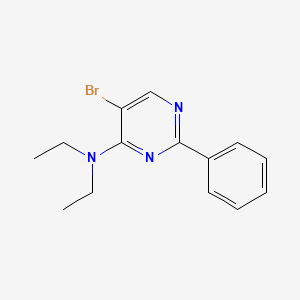
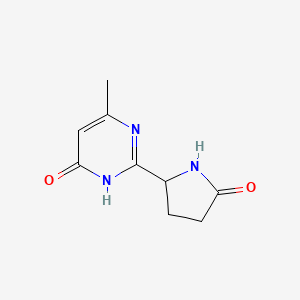
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
![4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride](/img/structure/B15213429.png)
![Furo[3,4-d]isoxazole](/img/structure/B15213435.png)
![2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione](/img/structure/B15213444.png)
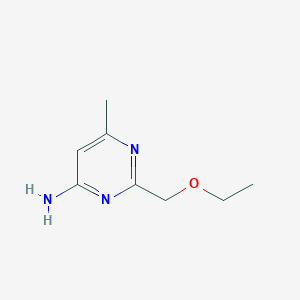
![5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)
